

# 1-Methyl-2-pentyl-4(1H)-quinolinone chemical structure and properties

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## Compound of Interest

Compound Name: 1-Methyl-2-pentyl-4(1H)-quinolinone

Cat. No.: B046255

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## An In-depth Technical Guide on 1-Methyl-2-pentyl-4(1H)-quinolinone

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of **1-Methyl-2-pentyl-4(1H)-quinolinone**, a natural product of interest to researchers in medicinal chemistry and drug development. The information is tailored for scientists and professionals engaged in chemical synthesis and biological evaluation of novel compounds.

## Compound Identity and Structure

**1-Methyl-2-pentyl-4(1H)-quinolinone** is a quinolone alkaloid isolated from the fruits of *Evodia Rutaecarpa*.<sup>[1][2]</sup> It belongs to a class of heterocyclic compounds known for a wide range of biological activities, including antibacterial and cytotoxic effects against cancer cells.<sup>[1][2]</sup>

- IUPAC Name: 1-methyl-2-pentylquinolin-4-one<sup>[3]</sup>
- CAS Number: 22048-98-2<sup>[3][4]</sup>
- Molecular Formula: C<sub>15</sub>H<sub>19</sub>NO<sup>[2]</sup>
- Molecular Weight: 229.32 g/mol <sup>[2]</sup>
- SMILES: CCCCCc1cc(=O)n(C)c2ccccc12<sup>[3]</sup>

Chemical Structure:

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## Physicochemical and Biological Properties

Quantitative data for **1-Methyl-2-pentyl-4(1H)-quinolinone** is limited in publicly accessible literature. The following table summarizes available data for the target compound and includes experimental values for a structurally related analog, 1-methyl-4(1H)-quinolinone (which lacks the 2-pentyl group), for comparative purposes.

Property	Value	Source / Comment
Molecular Formula	C <sub>15</sub> H <sub>19</sub> NO	[2]
Molecular Weight	229.32 g/mol	[2]
Physical Form	Not specified. Related quinolinones are typically powders.	General knowledge.
Melting Point	Data not available	For comparison, 1-methyl-4(1H)-quinolinone has a melting point of 152 °C.[5]
Boiling Point	Data not available	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
pKa	Data not available	For comparison, the related aromatic amine 4-methylquinoline has a pKa of 5.67.[6]
LogP (Octanol/Water)	Data not available	For comparison, 1-methyl-4(1H)-quinolinone has a LogP of 0.44.[5]
Biological Activity	Antibacterial, Cytotoxic against cancer cells	[1]
Natural Source	Fruits of Evodia Rutaecarpa	[1]

## Experimental Protocols

While a specific, published synthesis for **1-Methyl-2-pentyl-4(1H)-quinolinone** is not readily available, a plausible route can be designed based on established methods for quinolin-4-one synthesis, such as the Conrad-Limpach reaction.[7]

## Proposed Synthesis Protocol (Conrad-Limpach Approach)

This protocol describes the synthesis via condensation of N-methylaniline with a  $\beta$ -keto ester followed by thermal cyclization.

### Step 1: Synthesis of Ethyl 3-(methylamino)oct-2-enoate (Intermediate)

- In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine N-methylaniline (1 equiv.), ethyl 3-oxooctanoate (1.1 equiv.), and toluene (100 mL).
- Add a catalytic amount of p-toluenesulfonic acid (0.02 equiv.).
- Heat the mixture to reflux and allow it to react for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the N-methylaniline is consumed.
- Cool the reaction mixture to room temperature. Wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate. Purification can be achieved via vacuum distillation or column chromatography.

### Step 2: Thermal Cyclization to **1-Methyl-2-pentyl-4(1H)-quinolinone**

- Place the purified enamine intermediate from Step 1 into a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask fitted with a high-temperature thermometer and reflux condenser.
- Heat the mixture to approximately 250 °C under an inert atmosphere (e.g., Nitrogen or Argon).
- Maintain this temperature for 30-60 minutes. The cyclization process results in the elimination of ethanol.

- Monitor the reaction by TLC.
- Upon completion, cool the mixture and dilute with a non-polar solvent like hexane to precipitate the crude product.
- Filter the solid product, wash with cold hexane, and dry under vacuum.

### Step 3: Purification

- Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified **1-Methyl-2-pentyl-4(1H)-quinolinone**.

## Analytical Characterization Protocol

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.<sup>[3]</sup>

- Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., DMSO, Chloroform) for analysis.
- Liquid Chromatography-Mass Spectrometry (LCMS):
  - Inject the sample into an HPLC system equipped with a C18 column.
  - Use a gradient elution method with mobile phases such as water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
  - Monitor the elution profile with a UV detector.
  - Couple the output to a mass spectrometer (e.g., ESI-QTOF) to confirm the molecular weight (Expected  $[M+H]^+ = 230.15$ ).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve the sample in a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ).
  - Acquire  $^1H$  NMR and  $^{13}C$  NMR spectra. The resulting spectra should be consistent with the proposed structure, showing characteristic signals for the N-methyl group, the pentyl

chain, and the aromatic protons of the quinolinone core.

- Purity Assessment: Determine the final purity using HPLC with UV detection by calculating the peak area percentage of the main product. Purity should meet the standards for biological testing (typically >95%).

## Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key processes and potential biological mechanisms related to **1-Methyl-2-pentyl-4(1H)-quinolinone**.

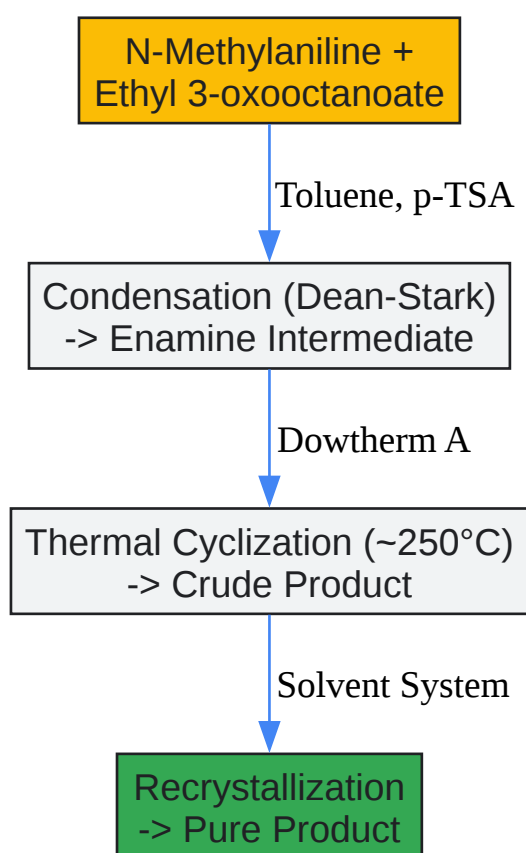


Figure 1: Proposed Synthetic Workflow

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Figure 1: Proposed Synthetic Workflow

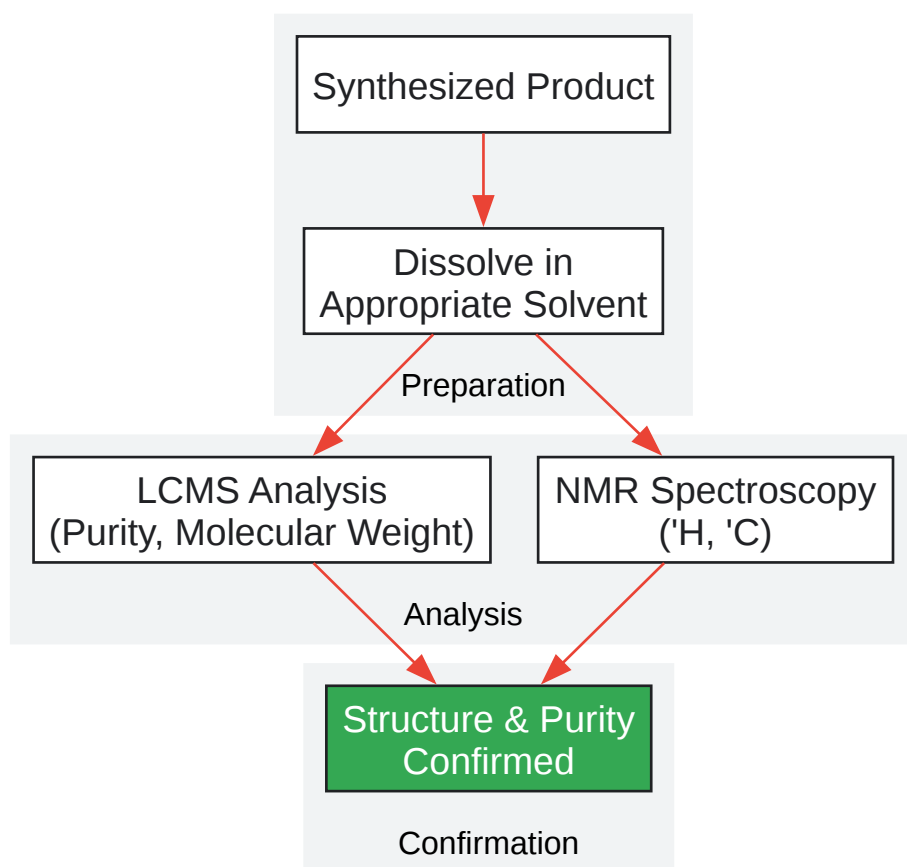


Figure 2: Analytical Characterization Workflow

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Figure 2: Analytical Characterization Workflow

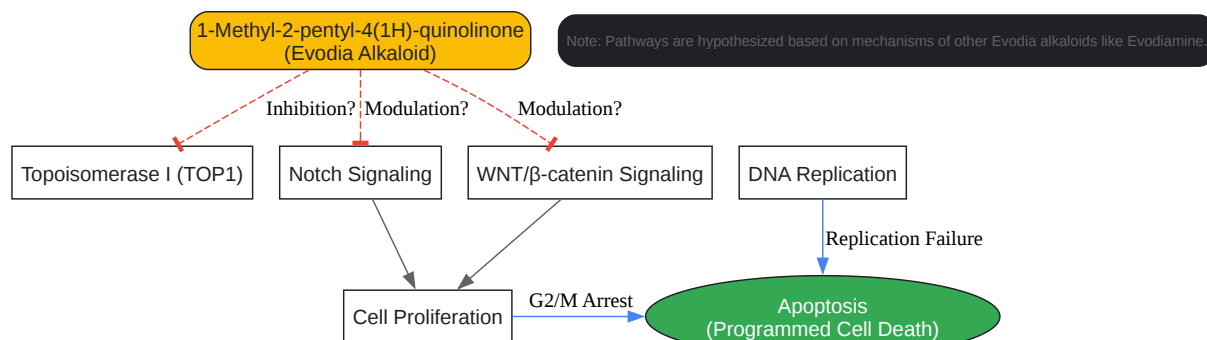


Figure 3: Potential Anticancer Signaling Pathways

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Figure 3: Potential Anticancer Signaling Pathways

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